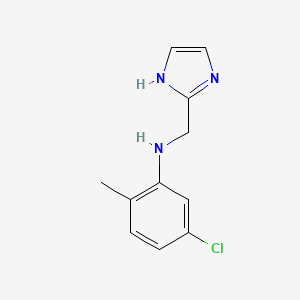![molecular formula C11H16BrNS B13256298 N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine](/img/structure/B13256298.png)
N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine is a chemical compound with the molecular formula C11H16BrNS. It is characterized by the presence of a bromothiophene moiety attached to an ethyl group, which is further connected to a cyclopentanamine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine typically involves the reaction of 5-bromothiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in the presence of aqueous sodium hydroxide. The resulting intermediate is then reacted with secondary amines and formaldehyde to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thiophenes .
Scientific Research Applications
N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbohydrazide: A precursor in the synthesis of N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine.
5-bromothiophene-2-carbohydrazide: Another precursor used in the synthesis.
Thiophene-linked 1,2,4-triazoles:
Uniqueness
This compound is unique due to its specific combination of a bromothiophene moiety and a cyclopentanamine structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H16BrNS |
|---|---|
Molecular Weight |
274.22 g/mol |
IUPAC Name |
N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine |
InChI |
InChI=1S/C11H16BrNS/c1-8(10-6-7-11(12)14-10)13-9-4-2-3-5-9/h6-9,13H,2-5H2,1H3 |
InChI Key |
BLCDDBWGELDAFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Br)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


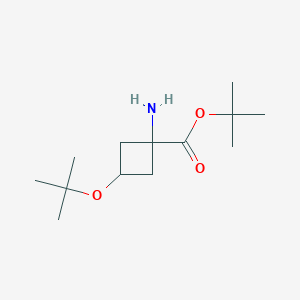
![2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13256221.png)
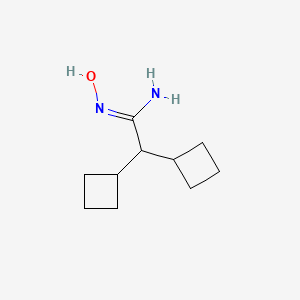

![tert-Butyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13256244.png)

![2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13256258.png)
![N-[4-(2-Aminoethyl)-1,3-thiazol-2-YL]-2-methylpropanamide](/img/structure/B13256278.png)
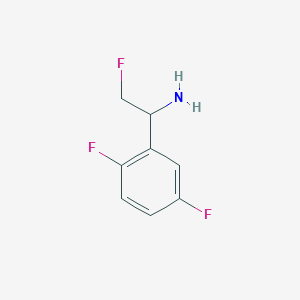

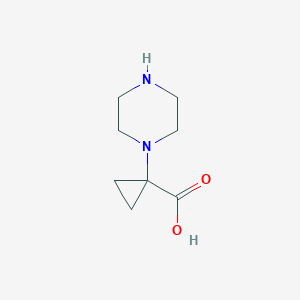
![2-bromo-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13256307.png)
